molecular formula C21H21FN4 B4058324 1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B4058324
M. Wt: 348.4 g/mol
InChI Key: LOVURPIRBYDMQB-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is a useful research compound. Its molecular formula is C21H21FN4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.17502485 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multitarget Directed Ligands for Alzheimer's Disease Treatment

Research on derivatives of pyrazole, which share structural similarities with the compound of interest, has shown promise in the treatment of Alzheimer's disease. These compounds exhibit inhibitory activities against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in Alzheimer's disease therapy. The study by Kumar et al. (2013) on 3-aryl-1-phenyl-1H-pyrazole derivatives illustrates the potential of these compounds as multitarget directed ligands, highlighting their nanomolar or low micromolar range inhibitory activities against AChE and selective MAO-B, which could be beneficial for Alzheimer's disease treatment (Kumar et al., 2013).

Potential Antipsychotic Agents

Another avenue of research involves the exploration of pyrazol-5-ol derivatives as potential antipsychotic agents. These compounds, such as those studied by Wise et al. (1987), have shown an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a distinct characteristic from clinically available antipsychotic agents. This indicates a novel mechanism of action and potential application in psychiatric disorders treatment (Wise et al., 1987).

Cellular Imaging and Photocytotoxicity

The synthesis and application of iron(III) catecholates for cellular imaging and photocytotoxicity under red light have been reported. Such compounds, which may bear structural resemblance or functional similarity to the compound , demonstrate the capability of selective cellular targeting and interaction, offering a pathway for targeted therapy and diagnostic applications in medicine (Basu et al., 2014).

Synthesis of Heterocyclic Compounds

Furthermore, compounds with the fluorophenyl and pyrazole components are used in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. The versatility of these compounds for synthesizing fluorinated heterocycles highlights their significance in medicinal chemistry and drug design (Shi et al., 1996).

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4/c1-14-19-9-15(10-23-11-16-12-24-26(2)13-16)3-8-20(19)25-21(14)17-4-6-18(22)7-5-17/h3-9,12-13,23,25H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVURPIRBYDMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNCC3=CN(N=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Reactant of Route 3
1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Reactant of Route 4
1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Reactant of Route 5
Reactant of Route 5
1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

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